methyloctahydro-1H-indole-3-carboxylatehydrochloride
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Overview
Description
Methyloctahydro-1H-indole-3-carboxylatehydrochloride is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. They play a crucial role in cell biology and have various biological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyloctahydro-1H-indole-3-carboxylatehydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid, to produce the indole derivative . The reaction is carried out under reflux in methanol, yielding the desired product in good yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyloctahydro-1H-indole-3-carboxylatehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various substituted indole derivatives, which can have different biological and chemical properties.
Scientific Research Applications
Methyloctahydro-1H-indole-3-carboxylatehydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its role in cell signaling and interaction with biological molecules.
Medicine: Investigated for potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of methyloctahydro-1H-indole-3-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar structural features.
Tryptophan: An essential amino acid with an indole ring.
Serotonin: A neurotransmitter derived from tryptophan.
Uniqueness
Methyloctahydro-1H-indole-3-carboxylatehydrochloride is unique due to its specific synthetic route and the presence of the carboxylate and hydrochloride groups, which confer distinct chemical and biological properties compared to other indole derivatives.
Biological Activity
Methyloctahydro-1H-indole-3-carboxylate hydrochloride is a derivative of indole, a well-known heterocyclic compound with significant biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
Indole derivatives, including methyloctahydro-1H-indole-3-carboxylate hydrochloride, have been extensively studied for their diverse biological activities. These include:
- Antimicrobial Activity : Indole and its derivatives have shown promising results against various pathogens, including bacteria and fungi.
- Neuroprotective Effects : Some indole derivatives exhibit neuroprotective properties, making them potential candidates for treating neurodegenerative diseases.
- Anti-inflammatory Properties : Indoles can modulate inflammatory pathways, offering therapeutic potential in inflammatory diseases.
Table 1: Biological Activities of Indole Derivatives
Activity Type | Examples of Indole Derivatives | References |
---|---|---|
Antimicrobial | Indole-3-carboxylic acid, 5-methoxyindole | |
Neuroprotective | Indole-3-propionic acid | |
Anti-inflammatory | 2-amino-5-hydroxyindole derivatives |
Antimicrobial Activity
Methyloctahydro-1H-indole-3-carboxylate hydrochloride's antimicrobial activity is attributed to its ability to inhibit key bacterial enzymes and disrupt microbial membranes. For instance, studies have shown that certain indole derivatives target the MmpL3 protein in Mycobacterium tuberculosis, demonstrating significant potency against drug-resistant strains .
Neuroprotective Mechanisms
The neuroprotective effects of indoles are often linked to their ability to reduce oxidative stress and inflammation in neuronal cells. For example, compounds like indole-3-propionic acid have been shown to protect SH-SY5Y cells from oxidative damage induced by hydrogen peroxide . Methyloctahydro-1H-indole-3-carboxylate hydrochloride may exert similar effects due to structural similarities with known neuroprotective agents.
Anti-inflammatory Pathways
Indoles can modulate the production of pro-inflammatory cytokines and inhibit the activity of enzymes involved in the inflammatory response. The inhibition of 5-lipoxygenase by certain indole derivatives highlights their potential in treating conditions associated with inflammation .
Case Study 1: Antimicrobial Efficacy
A study investigated the efficacy of various indole derivatives against Staphylococcus aureus and Escherichia coli. Methyloctahydro-1H-indole-3-carboxylate hydrochloride demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Case Study 2: Neuroprotection in Animal Models
In a rat model of Parkinson's disease, administration of methyloctahydro-1H-indole-3-carboxylate hydrochloride resulted in improved motor function and reduced neuronal loss in the substantia nigra. This suggests that the compound may protect dopaminergic neurons from degeneration.
Research Findings
Recent studies have highlighted the potential of methyloctahydro-1H-indole-3-carboxylate hydrochloride in various therapeutic areas:
- Antitubercular Activity : In vitro studies indicate that this compound may inhibit M. tuberculosis growth effectively.
- Neuroprotection : Research shows that it can mitigate oxidative stress-induced cell death in neuronal cell lines.
- Anti-inflammatory Effects : The compound has been observed to reduce cytokine production in activated macrophages.
Table 2: Summary of Research Findings on Methyloctahydro-1H-indole-3-carboxylate Hydrochloride
Properties
Molecular Formula |
C10H18ClNO2 |
---|---|
Molecular Weight |
219.71 g/mol |
IUPAC Name |
methyl 2,3,3a,4,5,6,7,7a-octahydro-1H-indole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)8-6-11-9-5-3-2-4-7(8)9;/h7-9,11H,2-6H2,1H3;1H |
InChI Key |
RWGJCHMIVDECHS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CNC2C1CCCC2.Cl |
Origin of Product |
United States |
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